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molecular formula C9H9F3N2O2 B1345594 N-Ethyl-2-nitro-4-(trifluoromethyl)aniline CAS No. 30377-62-9

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B1345594
M. Wt: 234.17 g/mol
InChI Key: XGYBRXYMSSZKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04263441

Procedure details

At first, 3-nitro-4-ethylamino-benzotrifluoride is prepared from 4-chloro-3-nitrobenzotrifluoride and ethyl-amine according to Geman Offenlegungsschrift No. 2 018 232, Example 1), and the former product is catalytically reduced in ethanol to give the 3-amino-4-ethyl-amino-benzotrifluoride colorless crystals of a melting point of from 72° to 74° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH2:15]([NH2:17])[CH3:16].[CH2:18](O)[CH3:19]>>[N+:12]([C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[NH:17][CH2:15][CH3:16])([O-:14])=[O:13].[NH2:12][C:3]1[C:4]([NH2:17])=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NCC)C(F)(F)F
Name
Type
product
Smiles
NC=1C(=C(C=CC1CC)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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